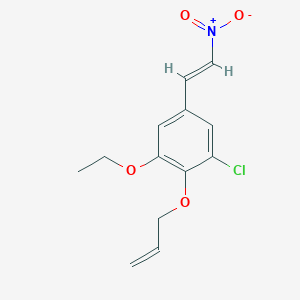![molecular formula C11H16Cl2N2O2S B4707304 1-(3,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4707304.png)
1-(3,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It is a white crystalline powder that is soluble in water and organic solvents. Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain.
Wirkmechanismus
1-(3,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting the activity of COX, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. This compound has also been shown to reduce oxidative stress and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has several advantages for lab experiments. It is readily available and easy to use. It has a well-established mechanism of action and has been extensively studied. However, there are also some limitations to its use in lab experiments. This compound can have off-target effects, which may complicate the interpretation of results. It can also have variable effects depending on the experimental conditions used.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide. One area of research is the development of new formulations of this compound that can improve its bioavailability and reduce its side effects. Another area of research is the study of the potential use of this compound in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual pain. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2O2S/c1-15(2)6-5-14-18(16,17)8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXANKKJKFNCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B4707224.png)

![5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4707236.png)
![6-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4707239.png)
![N-[3-(acetylamino)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4707246.png)
![5-{3-bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4707251.png)
![1-[(4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4707267.png)
![N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4707273.png)
![1-(diphenylmethyl)-4-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4707290.png)

![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4707296.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4707315.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-tert-butylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4707320.png)
![ethyl (2-{[3-(3,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B4707321.png)